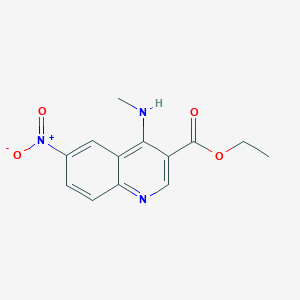

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

Description

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a nitro-substituted quinoline derivative with a methylamino group at position 4 and an ethyl ester at position 3. The compound is primarily utilized as a research chemical and intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C13H13N3O4 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15-11-5-4-8(16(18)19)6-9(11)12(10)14-2/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

CGPZPNKDWXIAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by the introduction of the methylamino group at the 4-position through a substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 275.26 g/mol. It features a quinoline core structure, with a nitro group at the 6-position, a carboxylate at the 3-position, and a methylamino group at the 4-position of the quinoline ring. This compound has applications in research and industry, particularly in pharmaceutical development. It serves as a lead compound.

Pharmaceutical Development

This compound has shown promising biological activities, particularly in pharmacological research. Its derivatives are often explored for their potential as anticancer agents.

- Interaction studies Interaction studies involving this compound focus on its binding affinity to various biological macromolecules.

4-Nitroquinoline-1-oxide is an important carcinogen . Studies have investigated its impact on colonic microflora and the efficacy of probiotics in counteracting these effects . Nanoparticle drug delivery systems with 4-nitroquinoline-1-oxide have also shown promise in cancer treatment .

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can form hydrogen bonds with target proteins, affecting their function. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The quinoline scaffold allows for diverse functionalization, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate and its analogs:

Table 1: Structural and Molecular Comparison

Key Research Findings

- Electron-Withdrawing Effects : The nitro group in the target compound and its analogs (e.g., ) facilitates nucleophilic aromatic substitution, enabling further derivatization. For instance, the bromo derivative in undergoes Buchwald-Hartwig amination to introduce piperazine groups for radiopharmaceutical applications .

- Solubility and Bioavailability: The methylamino group in the target compound may enhance aqueous solubility compared to hydrophobic substituents like chlorobenzyl () or trifluoromethyl () groups.

- Biological Activity : Compounds with fluorinated aromatic substituents (e.g., ) exhibit improved metabolic stability and binding affinity in kinase inhibition assays .

Biological Activity

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacological research. This compound features a quinoline core structure with a unique arrangement of functional groups that significantly contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C13H13N3O4

- Molecular Weight: 275.26 g/mol

- Key Functional Groups:

- Nitro group at the 6-position

- Carboxylate at the 3-position

- Methylamino group at the 4-position

This structural configuration enhances its solubility and biological activity compared to other compounds in the nitroquinoline family, allowing for diverse interactions within biological systems which may lead to novel therapeutic applications.

Pharmacological Activities

This compound has demonstrated various pharmacological activities, including:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties: The compound has shown efficacy against several bacterial strains, indicating its potential use as an antibacterial agent .

- Anti-inflammatory Effects: Studies suggest that it may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Interaction studies have focused on:

- Binding Affinity: The compound's binding affinity to proteins and nucleic acids is crucial for its mechanism of action. It is believed to interfere with cellular signaling pathways and gene expression regulation, contributing to its anticancer and antimicrobial effects.

- Inhibition of Enzymatic Activity: Some studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Activity Study:

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 µM to 15 µM across different cell lines.

-

Antimicrobial Evaluation:

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MIC) between 10 µg/mL to 50 µg/mL, demonstrating significant antimicrobial properties.

-

Anti-inflammatory Mechanism:

- A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related nitroquinoline derivatives is presented below:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | 103514-54-1 | Contains a chloro substituent | Moderate antibacterial activity |

| Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate | 1216551-62-0 | Hydroxyl group instead of methylamino | Lower anticancer activity compared to target |

| Ethyl 2-chloro-6-nitroquinoline-3-carboxylate | 91538-58-8 | Chloro substituent at the 2-position | Limited biological activity |

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted anilines with ethyl 3-oxo-3-(arylamino)propanoates, followed by nitration and methylation. For example:

Cyclization: React 3-chloroaniline derivatives with ethyl 3-oxo-3-(methylamino)propanoate under acidic conditions to form the quinoline core .

Nitration: Introduce the nitro group at the 6-position using a nitric acid/sulfuric acid mixture at 0–5°C to avoid over-nitration .

Methylation: Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methylamino group .

Key Validation: Monitor intermediate purity via TLC and confirm final structure using -NMR and LC-MS .

Advanced: How can regioselective nitration be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable nitration at the 6-position due to electron-deficient aromatic rings. Experimentally:

- Use HNO₃/Ac₂O at -10°C to slow reaction kinetics and improve selectivity .

- Add zeolites or ionic liquids as catalysts to direct nitration .

- Analyze byproducts via HPLC-MS and adjust stoichiometry or temperature iteratively .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- - and -NMR : Assign peaks using DEPT-135 and COSY for quinoline protons (e.g., H-2 at δ 8.5–9.0 ppm) and carboxylate esters (δ 4.3–4.5 ppm for OCH₂CH₃) .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) groups .

- LC-MS : Verify molecular ion [M+H]⁺ at m/z 320.1 (theoretical) with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

- Grow single crystals via slow evaporation in ethanol/water (1:1).

- Use SHELXL for refinement: Define the quinoline plane and measure dihedral angles between nitro, methylamino, and carboxylate groups .

- Validate against DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G**) to resolve torsional discrepancies .

Basic: What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?

Methodological Answer:

- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .

- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Cytotoxicity : Test on HEK-293 cells via MTT assay to calculate selectivity indices .

Advanced: How can researchers address contradictions in MIC data across different bacterial strains?

Methodological Answer:

Contradictions often arise from efflux pump activity or membrane permeability.

- Perform efflux inhibition assays with phenylalanine-arginine β-naphthylamide (PAβN) .

- Use liposome permeability models to quantify compound uptake .

- Correlate with logP values (e.g., >2.5 enhances Gram-negative penetration) via HPLC-derived logD₇.₄ .

Basic: What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate solubility (LogS ≈ -4.2) and CYP450 interactions .

- DFT Calculations : Optimize geometry (Gaussian09) to identify electrophilic sites (e.g., nitro group) prone to reduction .

Advanced: How can molecular docking elucidate interactions with bacterial DNA gyrase?

Methodological Answer:

- Retrieve gyrase structure (PDB: 1KZN) and prepare with AutoDockTools.

- Define the binding pocket (ATPase domain) and dock the compound using Lamarckian GA.

- Analyze H-bonds (e.g., methylamino with Asp81) and π-π stacking (quinoline vs. Tyr122) .

- Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation using fume hoods .

- Storage : Keep in amber vials at -20°C under argon to prevent nitro group degradation .

- Spill Management : Neutralize with 10% NaHCO₃ and absorb with vermiculite .

Advanced: How can stability studies under varying pH conditions inform formulation strategies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.